Streptozocin

Übersicht

Beschreibung

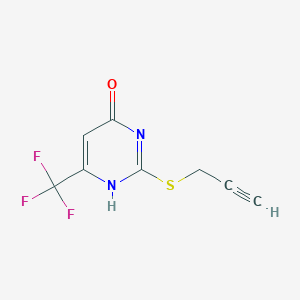

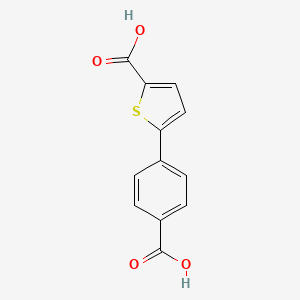

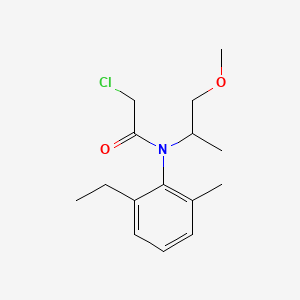

Streptozocin is an antitumor antibiotic consisting of a nitrosourea moiety interposed between a methyl group and a glucosamine . It is used to treat cancer of the pancreas . This compound seems to interfere with the growth of cancer cells, which are eventually destroyed .

Synthesis Analysis

The synthesis of this compound involves several enzymes. StzF, an enzyme believed to form the N-N bond, and StzK, an enzyme with an unknown function, are proposed to ligate an N-nitroso-containing-compound to an unidentified glucosamine donor . The this compound molecule is a methylnitrosourea attached to a single molecule of glucosamine and acts as an alkylating agent causing DNA damage and interfering with synthesis .Molecular Structure Analysis

The molecular structure of this compound consists of a nitrosourea moiety interposed between a methyl group and a glucosamine . The crystal structure of this compound has been analyzed using X-ray diffraction experiments . The bond distances and angles are within the expected ranges .Chemical Reactions Analysis

This compound functions as a DNA synthesis inhibitor in both bacterial and mammalian cells . In bacterial cells, a specific interaction with cytosine moieties leads to degradation of DNA .Physical and Chemical Properties Analysis

This compound is a pale yellow or off-white crystalline powder . It is very soluble in water, ketones, and lower alcohols, but slightly soluble in polar organic solvents . Its molecular formula is C8H15N3O7 and its molecular weight is 265.22 .Wissenschaftliche Forschungsanwendungen

Diabetic Neuropathy and Diabetes Induction : STZ is widely used to induce diabetes in experimental animal models due to its toxic effects on pancreatic beta cells. Research has documented its role in studying diabetes-induced peripheral neuropathy in rats and its potential for beneficial effects when combined with peptide Org 2766, which shows neurotrophic effects (Van Der Zee et al., 1989). Another study elaborates on the physiological changes occurring after STZ administration, including weight loss, organ weight reduction, and various biochemical alterations, making it a substantial model for diabetic research (Al-Achi & Greenwood, 2001).

Oncological Applications : STZ has antineoplastic properties used in treating malignant neuroendocrine tumors of the pancreas. It's part of chemotherapeutic regimens, although its effectiveness and the role of predictive markers like Ki67 in therapy selection are under ongoing evaluation (Weatherstone & Meyer, 2012). Moreover, the design of anticancer agents utilizing STZ for in silico optimization of properties and pattern recognition identification of group features has been studied to elucidate potential anticancer drugs (Bartzatt, 2008).

Genotoxicity and Cellular Mechanisms : STZ is a potent alkylating agent known to directly methylate DNA and is highly genotoxic. It produces DNA strand breaks, alkali-labile sites, unscheduled DNA synthesis, DNA adducts, and other cellular damages leading to various cancers. Understanding its genotoxicity is crucial for its therapeutic and analytical exploitation (Bolzán & Bianchi, 2002). Furthermore, the induction of H2O2 generation and DNA fragmentation by STZ, acting as a mediator for these effects, has been demonstrated, shedding light on its mechanisms in β-cell destruction and diabetes development (Takasu et al., 1991).

Immunological and Inflammatory Responses : STZ's role in inducing experimental autoimmune diabetes in mice has been studied, with findings indicating that hydroalcoholic extract of saffron could significantly reduce the incidence of hypoglycemia, restore insulin secretion, and modulate inflammatory responses in this model (Faridi et al., 2019).

Neurological Impacts and Other Physiological Effects : STZ's impacts extend to various physiological functions and brain monoamine content, affecting autonomic, somatosensory, and motor neural functions. This has implications for understanding diseases like diabetes at a more systemic and neuroendocrine level (Chu et al., 1986).

Wirkmechanismus

Target of Action

Streptozocin is particularly toxic to the insulin-producing beta cells of the pancreas in mammals . It is used in medicine for treating certain cancers of the islets of Langerhans . The primary targets of this compound are the DNA of bacterial and mammalian cells .

Mode of Action

This compound inhibits DNA synthesis by causing damage to the DNA . It achieves this through alkylation and cross-linking the strands of DNA, and possibly through protein modification . In bacterial cells, a specific interaction with cytosine moieties leads to degradation of DNA .

Biochemical Pathways

This compound is known to interfere with biochemical reactions of NAD and NADH, and inhibit some enzymes involved in gluconeogenesis . This disruption of normal biochemical pathways can lead to various downstream effects, including the inhibition of cell proliferation .

Pharmacokinetics

This compound is rapidly metabolized, primarily in the liver . It is excreted in urine, primarily as the parent drug and its metabolites . The drug concentrates in the liver, kidney, and pancreatic beta cells . Its bioavailability is 17-25% (100% if administered intravenously) .

Result of Action

The result of this compound’s action is the inhibition of DNA synthesis, leading to cell death . This is particularly impactful in the beta cells of the pancreas, where it can lead to a reduction in insulin production . In a medical context, this can reduce the size of tumors in the pancreatic islet cells and reduce symptoms of certain cancers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of intracellular thiols, especially glutathione, can impact the generation of reactive oxygen species (ROS) in a cyclic redox reaction . Additionally, the drug’s toxicity to beta cells is explained by its relative similarity to glucose, allowing it to be transported into the cell by the glucose transport protein GLUT2 .

Safety and Hazards

Streptozocin is toxic and carries a substantial risk of toxicity . It can cause severe or life-threatening kidney problems . It can also cause a severe decrease in the number of blood cells in your bone marrow . It is recommended to avoid contact with eyes, skin, and clothing, and to avoid breathing dust .

Biochemische Analyse

Biochemical Properties

Streptozocin is known to inhibit DNA synthesis, interfere with biochemical reactions of NAD and NADH, and inhibit some enzymes involved in gluconeogenesis . It interacts with cytosine moieties in bacterial cells, leading to DNA degradation .

Cellular Effects

This compound is particularly toxic to the insulin-producing beta cells of the pancreas in mammals . It can reduce the tumor size and reduce symptoms, especially hypoglycemia due to excessive insulin secretion by insulinomas . It has also been used for inducing insulitis and diabetes on experimental animals .

Molecular Mechanism

This compound is a glucosamine-nitrosourea compound. As with other alkylating agents in the nitrosourea class, it is toxic to cells by causing damage to the DNA, though other mechanisms may also contribute . DNA damage induces activation of PARP which is likely more important for diabetes induction than the DNA damage itself .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant alterations in biochemical, toxicological, and hematological parameters in induced-type 2 diabetic rats compared to normoglycemic rats . The induced rats showed statistically significant higher levels in blood glucose, along with changes in the levels of biochemical parameters including urea, uric acid, and creatinine .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . A single injection of this compound at a dose rate of 65 mg/kg body weight is used to develop a type 2 diabetic model . The induced rats showed statistically significant higher levels in blood glucose .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucose homeostasis . It affects insulin secretion and/or insulin action on receptor locus, leading to raised blood glucose levels .

Transport and Distribution

This compound is similar enough to glucose to be transported into the cell by the glucose transport protein GLUT2, but is not recognized by the other glucose transporters . This explains its relative toxicity to beta cells, since these cells have relatively high levels of GLUT2 .

Subcellular Localization

This compound is transported into the cell by the glucose transport protein GLUT2 . Once inside the cell, it causes damage to the DNA, leading to cell death . The exact subcellular localization of this compound within the cell is not clearly established, but its effects are most prominent in the insulin-producing beta cells of the pancreas .

Eigenschaften

| { "Design of the Synthesis Pathway": "Streptozocin can be synthesized through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Glucose", "Nitrosourea", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetone", "Ethyl acetate", "Water" ], "Reaction": [ "Nitrosourea is reacted with hydrochloric acid to form a diazonium salt intermediate.", "The diazonium salt is then reacted with glucose in the presence of sodium hydroxide to form a glycosylated diazonium salt.", "The glycosylated diazonium salt is then treated with methanol to form a methylated intermediate.", "The methylated intermediate is then treated with acetone to form a ketone intermediate.", "The ketone intermediate is then treated with ethyl acetate to form Streptozocin.", "The final product is purified through a series of crystallization and filtration steps." ] } | |

CAS-Nummer |

66395-18-4 |

Molekularformel |

C8H15N3O7 |

Molekulargewicht |

265.22 g/mol |

IUPAC-Name |

1-methyl-1-nitroso-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea |

InChI |

InChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-4-6(14)5(13)3(2-12)18-7(4)15/h3-7,12-15H,2H2,1H3,(H,9,16) |

InChI-Schlüssel |

ZSJLQEPLLKMAKR-UHFFFAOYSA-N |

Isomerische SMILES |

CN(C(=O)N[C@@H]1[C@H]([C@@H](C(OC1O)CO)O)O)N=O |

SMILES |

CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O |

Kanonische SMILES |

CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O |

Color/Form |

POINTED PLATELETS OR PRISMS FROM 95% ETHANOL PALE-YELLOW CRYSTALS Ivory-colored crystalline powde |

melting_point |

239 °F (Decomposes) (NTP, 1992) |

Physikalische Beschreibung |

Streptozocin is an off-white powder. Melting point 115 °C. Used as an anti-cancer drug. Carcinogenic. Ivory-colored or pale yellow solid; [HSDB] Light yellow crystalline solid; [MSDSonline] |

Löslichkeit |

Soluble (NTP, 1992) SOL IN WATER, LOWER ALCOHOLS & KETONES. SLIGHTLY SOL IN POLAR ORG SOLVENTS; INSOL IN NON-POLAR ORGANIC SOLVENTS. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

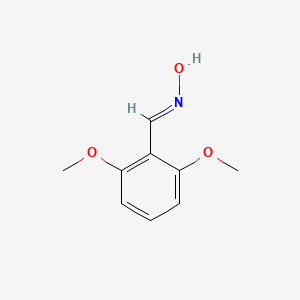

![ethyl {[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B7790279.png)

![6-amino-2-[4-(propan-2-yl)phenyl]-4H-chromen-4-one](/img/structure/B7790282.png)

![2-(4-Dimethylamino-benzylamino)-[1,4]naphthoquinone](/img/structure/B7790322.png)

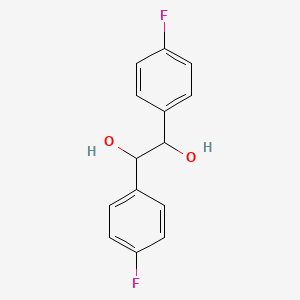

![rel-(3aR,3a1R,4R,5S,5aR,10bR)-Methyl 4-acetoxy-3a-ethyl-9-((5S,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-2,4,5,6,7,8,9,10-octahydro-1H-3,7-methano[1]azacycloundecino[5,4-b]indol-9-yl)-5-hydroxy-8-methoxy-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indoliz](/img/structure/B7790364.png)